molecular formula C17H23N3O4 B15242132 tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate CAS No. 1260897-81-1

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate

Katalognummer: B15242132
CAS-Nummer: 1260897-81-1
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: JFQYUVCXKPKBJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is a complex organic compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate typically involves multiple steps. One common method includes the reaction of a benzo[e][1,3]oxazine derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions and purification processes could be a potential approach.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate
  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

What sets tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate apart from similar compounds is its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

1260897-81-1

Molekularformel

C17H23N3O4

Molekulargewicht

333.4 g/mol

IUPAC-Name

tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-6-yl)carbamate

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)19-11-4-5-13-12(10-11)14(21)20-17(23-13)6-8-18-9-7-17/h4-5,10,18H,6-9H2,1-3H3,(H,19,22)(H,20,21)

InChI-Schlüssel

JFQYUVCXKPKBJI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.